molecular formula C16H22N2O2 B4105459 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide

2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide

Cat. No. B4105459
M. Wt: 274.36 g/mol
InChI Key: IEOXCFLSDACPEN-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as MPCCA and is commonly used in scientific research for its various properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide involves its binding to the GPCR. This binding leads to the activation of downstream signaling pathways, which ultimately results in the physiological effects observed in various experiments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide are diverse. It has been shown to modulate the activity of various GPCRs, including the dopamine receptor and the adenosine receptor. It has also been shown to have anxiolytic and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is its high affinity for GPCRs. This makes it an important tool for studying the structure and function of these receptors. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide. One potential area of research is the development of new ligands that have higher affinity and selectivity for specific GPCRs. Another area of research is the study of the physiological effects of this compound in various animal models, which could provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for this compound could lead to improvements in its solubility and other properties.
In conclusion, 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is a valuable tool for scientific research due to its various properties. Its high affinity for GPCRs makes it an important ligand for studying the structure and function of these receptors. Further research in this area could lead to the development of new therapeutics for a range of diseases and conditions.

Scientific Research Applications

2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been extensively used in scientific research for its various properties. It is commonly used as a ligand in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction pathways. MPCCA has been shown to bind to the GPCR, which makes it an important tool for studying the structure and function of these receptors.

properties

IUPAC Name

2-methyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(2)15(19)17-14-8-6-13(7-9-14)16(20)18-10-4-3-5-11-18/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOXCFLSDACPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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